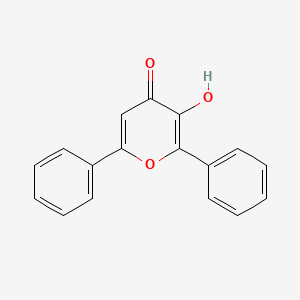

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one

Descripción

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is a pyrone derivative characterized by a central pyran-4-one ring substituted with hydroxy and diphenyl groups at positions 3, 2, and 6, respectively. This compound serves as a versatile scaffold in synthetic chemistry, particularly for constructing podands and crown ethers via nucleophilic substitution reactions . Modifications to its substituents, such as bromomethyl groups at positions 3 and 5, enable the synthesis of derivatives with tailored properties. For instance, replacing triethylamine (Et₃N) with sodium hydroxide (NaOH) improved the yield of 3,5-bis[(2-formyl-phenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one, highlighting the importance of reaction conditions in optimizing synthetic routes .

Propiedades

Número CAS |

116519-47-2 |

|---|---|

Fórmula molecular |

C17H12O3 |

Peso molecular |

264.27 g/mol |

Nombre IUPAC |

3-hydroxy-2,6-diphenylpyran-4-one |

InChI |

InChI=1S/C17H12O3/c18-14-11-15(12-7-3-1-4-8-12)20-17(16(14)19)13-9-5-2-6-10-13/h1-11,19H |

Clave InChI |

JVCAPEWUJVSLCV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)O |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Suzuki Cross-Coupling

Methodology Overview

A palladium-mediated coupling strategy forms the backbone of this approach. Starting from 3-benzyloxy-5-bromo-2-methyl-4H-pyran-4-one, phenylboronic acid undergoes Suzuki coupling to introduce aryl groups at positions 2 and 6. The benzyl protective group at position 3 is subsequently cleaved via acid hydrolysis (conc. HCl in acetic acid), yielding the free hydroxyl group.

Reaction Scheme:

- Coupling :

$$ \text{3-Benzyloxy-5-bromo-2-methyl-4H-pyran-4-one} + 2 \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Benzyloxy-2,6-diphenyl-4H-pyran-4-one} $$ - Deprotection :

$$ \text{3-Benzyloxy-2,6-diphenyl-4H-pyran-4-one} \xrightarrow{\text{HCl/AcOH}} \text{3-Hydroxy-2,6-diphenyl-4H-pyran-4-one} $$

Knoevenagel Condensation and Cyclization

Reaction Pathway

This method employs dibenzoylmethane (1,3-diphenyl-1,3-propanedione) and benzaldehyde in a Knoevenagel condensation, followed by cyclization under basic conditions. The hydroxyl group at position 3 is introduced via oxidative enolization or post-cyclization hydroxylation.

Reaction Scheme:

- Condensation :

$$ \text{Dibenzoylmethane} + \text{Benzaldehyde} \xrightarrow{\text{piperidine/EtOH}} \text{2,6-Diphenyl-4H-pyran-4-one intermediate} $$ - Hydroxylation :

$$ \text{Intermediate} \xrightarrow{\text{H}2\text{O}2/\text{Fe}^{2+}} \text{3-Hydroxy-2,6-diphenyl-4H-pyran-4-one} $$

Multi-Step Synthesis via Protective Group Chemistry

Stepwise Strategy

This approach uses silicon-based protective groups to mask the hydroxyl group during synthesis.

Reaction Steps:

- Etherification :

$$ \text{3-Hydroxy-2,6-diphenyl-4H-pyran-4-one} \xrightarrow{\text{TBSCl/imidazole}} \text{3-TBS-2,6-diphenyl-4H-pyran-4-one} $$ - Functionalization :

Subsequent alkylation or acylation at position 4 (if needed). - Deprotection :

$$ \text{3-TBS-2,6-diphenyl-4H-pyran-4-one} \xrightarrow{\text{TBAF}} \text{3-Hydroxy-2,6-diphenyl-4H-pyran-4-one} $$

One-Pot Tandem Reactions

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 75–85 | 98+ | High regioselectivity | Requires Pd catalysts, costly |

| Knoevenagel Condensation | 65–70 | 95 | Scalable, low-cost reagents | Competing side reactions |

| Protective Group Strategy | 80–90 | 97 | Flexible functionalization | Multi-step, time-intensive |

| One-Pot Tandem | 55–70 | 93 | Eco-friendly, fewer steps | Moderate yields at scale |

Mechanistic Insights and Challenges

Hydroxylation Selectivity

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form dihydropyran derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of 3-oxo-2,6-diphenyl-4H-pyran-4-one.

Reduction: Formation of 3-hydroxy-2,6-diphenyl-4H-dihydropyran.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-Hydroxy-2,6-diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl rings provide hydrophobic interactions, enhancing its binding affinity to specific targets. Pathways involved may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.

Comparación Con Compuestos Similares

Substituent Variations: Phenyl vs. Methyl Groups

A key structural analog is 3-hydroxy-2,6-dimethylpyran-4-one , which replaces the diphenyl groups with methyl substituents. This substitution significantly alters physicochemical properties:

- Solubility and Stability: The bulky phenyl groups in 3-hydroxy-2,6-diphenyl-4H-pyran-4-one likely reduce solubility in polar solvents compared to the methyl-substituted analog.

Table 1: Substituent Effects on Key Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one, and what challenges arise during its preparation?

- Methodological Answer : The Friedländer reaction, a cyclocondensation method involving 2-amino-3-cyano-4H-pyrans and carbonyl compounds, is a viable pathway for synthesizing pyranone derivatives. Challenges include steric hindrance from diphenyl groups, requiring optimized reaction conditions (e.g., solvent polarity, temperature) to enhance yield . Alternative routes may involve multi-step alkylation or hydroxylation of precursor pyranones, with purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : X-ray crystallography provides definitive confirmation of the pyranone ring geometry and substituent positions . For solution-phase analysis, -NMR can distinguish between tautomeric forms (e.g., keto-enol equilibrium), while -NMR and IR spectroscopy validate hydroxyl and carbonyl functional groups. Cross-referencing with computational models (DFT) enhances accuracy .

Q. What safety protocols are critical when handling 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, face shields, and lab coats to minimize dermal exposure. Engineering controls (fume hoods) are essential due to potential respiratory hazards. First-aid measures require immediate medical consultation if ingested or inhaled, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How do steric and electronic effects of the diphenyl substituents influence the compound’s reactivity in catalytic transformations?

- Methodological Answer : The diphenyl groups introduce steric bulk, which may hinder nucleophilic attack at the 4-position. Electronic effects from phenyl rings can stabilize intermediates via resonance, altering reaction pathways. Computational studies (e.g., molecular orbital analysis) paired with kinetic experiments (UV-Vis monitoring) can quantify these effects .

Q. What strategies address contradictions in reported biological activity data (e.g., mutagenicity vs. antioxidant properties)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Validate findings using standardized protocols (e.g., OECD guidelines for mutagenicity testing) and orthogonal assays (e.g., DPPH for antioxidant activity). Comparative analysis of structural analogs (e.g., methyl vs. phenyl derivatives) can isolate substituent-specific effects .

Q. How can computational methods (MD, QSAR) predict the compound’s interactions with biological targets or materials?

- Methodological Answer : Molecular dynamics (MD) simulations model binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions. Quantitative structure-activity relationship (QSAR) models correlate substituent properties (logP, polarizability) with observed activity. Validate predictions using in vitro assays .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for studying tautomerism in 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one?

- Methodological Answer : Variable-temperature NMR in deuterated DMSO or CDCl tracks tautomeric equilibrium shifts. Solvent polarity studies (e.g., water vs. THF) combined with UV-Vis spectroscopy quantify enol-keto ratios. Theoretical calculations (e.g., Gibbs free energy differences) complement experimental data .

Q. How should researchers approach conflicting crystallographic data on bond angles/lengths in pyranone derivatives?

- Methodological Answer : Compare datasets from high-resolution X-ray structures (e.g., CCDC entries) to identify systematic errors. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing. Cross-validate with neutron diffraction for hydrogen atom positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.